molecular formula C2H6N2O2S B14333611 (E)-Amino(methylimino)methanesulfinic acid CAS No. 108249-21-4

(E)-Amino(methylimino)methanesulfinic acid

Cat. No.: B14333611
CAS No.: 108249-21-4
M. Wt: 122.15 g/mol
InChI Key: XRYLFPHAJMJQMC-UHFFFAOYSA-N
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Description

(E)-Amino(methylimino)methanesulfinic acid is a compound of interest in various scientific fields due to its unique chemical structure and properties. This compound contains an amino group, a methylimino group, and a methanesulfinic acid moiety, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-Amino(methylimino)methanesulfinic acid typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the reaction of methanesulfinic acid with an amine and a methylating agent. The reaction conditions often require a controlled temperature and pH to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. The process may include steps such as purification through crystallization or distillation to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

(E)-Amino(methylimino)methanesulfinic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfinic acid group to a sulfide.

    Substitution: The amino and methylimino groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and solvents that facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction may produce sulfides. Substitution reactions can lead to a variety of derivatives depending on the nucleophiles employed.

Scientific Research Applications

(E)-Amino(methylimino)methanesulfinic acid has several applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (E)-Amino(methylimino)methanesulfinic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to participate in various biochemical pathways, influencing cellular processes and signaling mechanisms. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Methanesulfonic acid: A simpler analog with similar sulfonic acid functionality.

    Amino acids: Compounds with amino groups that participate in similar biochemical reactions.

    Sulfinic acids: Compounds with sulfinic acid groups that undergo similar chemical transformations.

Uniqueness

(E)-Amino(methylimino)methanesulfinic acid is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications. Its versatility makes it a valuable compound in various fields of research and industry.

Properties

108249-21-4

Molecular Formula

C2H6N2O2S

Molecular Weight

122.15 g/mol

IUPAC Name

amino(methylimino)methanesulfinic acid

InChI

InChI=1S/C2H6N2O2S/c1-4-2(3)7(5)6/h1H3,(H2,3,4)(H,5,6)

InChI Key

XRYLFPHAJMJQMC-UHFFFAOYSA-N

Canonical SMILES

CN=C(N)S(=O)O

Origin of Product

United States

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